Boc-4-iodo-L-phenylalanine Boc-4-iodo-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 62129-44-6
VCID: VC21540080
InChI: InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Molecular Formula: C14H18BrNO4
Molecular Weight: 391.2 g/mol

Boc-4-iodo-L-phenylalanine

CAS No.: 62129-44-6

VCID: VC21540080

Molecular Formula: C14H18BrNO4

Molecular Weight: 391.2 g/mol

* For research use only. Not for human or veterinary use.

Boc-4-iodo-L-phenylalanine - 62129-44-6

Description

Boc-4-iodo-L-phenylalanine, also known as N-tert-butoxycarbonyl-4-iodo-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis, drug development, bioconjugation, protein engineering, and research on amino acid analogues due to its unique properties and versatility .

Peptide Synthesis

Boc-4-iodo-L-phenylalanine serves as a key building block in the synthesis of peptides, particularly in the development of modified peptides that enhance biological activity or stability. Its incorporation into peptides allows for the creation of molecules with specific functions, such as targeting certain receptors or improving drug delivery .

Drug Development

The compound's unique structure makes it valuable in drug development, especially in oncology and neurology. It allows researchers to explore new drug candidates by modifying the biological activity of peptides and proteins .

Bioconjugation

The iodine atom in Boc-4-iodo-L-phenylalanine can be used for radiolabeling, making it useful in the development of imaging agents for diagnostic purposes. This property is crucial in medical research for creating targeted imaging tools .

Protein Engineering

This compound is instrumental in protein engineering, enabling the design of proteins with enhanced properties. It aids in creating therapeutic proteins that can be used in treatments by allowing site-specific modifications through chemical reactions like Suzuki-Miyaura .

Research on Amino Acid Analogues

Boc-4-iodo-L-phenylalanine provides insights into the behavior of amino acid analogues, helping scientists understand their effects on biological systems and potential therapeutic applications .

Synthesis Methods

The synthesis of Boc-4-iodo-L-phenylalanine typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group and introducing an iodine atom at the para position of the phenyl ring. This process ensures stability and reactivity for further modifications .

Incorporation into Proteins

4-Iodo-L-phenylalanine, the deprotected form of Boc-4-iodo-L-phenylalanine, can be incorporated into proteins using genetic code expansion techniques. For example, the opal (UGA) codon can be used to site-specifically introduce this amino acid into proteins, allowing for chemoselective modifications .

Safety and Handling

Boc-4-iodo-L-phenylalanine is light-sensitive and incompatible with oxidizing agents. It is classified as a laboratory chemical and should not be used in food, drug, pesticide, or biocidal products .

CAS No. 62129-44-6
Product Name Boc-4-iodo-L-phenylalanine
Molecular Formula C14H18BrNO4
Molecular Weight 391.2 g/mol
IUPAC Name (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChIKey ULNOXUAEIPUJMK-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
Synonyms 62129-39-9;(s)-n-boc-4-bromophenylalanine;Boc-L-4-Bromophenylalanine;boc-4-bromo-l-phenylalanine;boc-l-4-bromophe;boc-phe(4-br)-oh;boc-l-4-bromophenylalnine;(S)-3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;boc-p-bromo-phe-oh;N-Boc-4-bromo-L-phenylalanine;boc-4'-bromo-l-phe;boc-l-4-bromo-phe-oh;Boc-L-phe(4-Br)-OH;(2s)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid;BOC-L-4-BR-PHE-OH;(s)-3-(4-bromophenyl)-2-(tert-butoxycarbonylamino)propanoicacid;n-alpha-t-butyloxycarbonyl-4-bromo-l-phenylalanine;MFCD00237571;SBB063715;4-bromo-l-phenylalanine,n-bocprotected;(s)-3-(4-bromo-phenyl)-2-tert-butoxycarbonylamino-propionicacid;Boc-D-phe(4-Br)-OH;(S)-BOC-2-AMINO-3-(4-BROMOPHENYL)PROPIONICACID;N-ALPHA-(T-BUTOXYCARBONYL)-4-BROMO-L-PHENYLALANINE;(2S)-2-[(tert-butoxy)carbonylamino]-3-(4-bromophenyl)propanoicacid
PubChem Compound 2755956
Last Modified Aug 15 2023

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